2-(2,5-Dichlorobenzoyl)-5-methylpyridine
Description
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-2-5-12(16-7-8)13(17)10-6-9(14)3-4-11(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSNCMKRQMRKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Method
| Parameter | Details |
|---|---|
| Reactants | 2,5-Dichlorobenzoyl chloride and 5-methylpyridine |
| Catalyst | Aluminum chloride (AlCl₃) |
| Solvent | Usually anhydrous solvents such as dichloromethane or chloroform |
| Reaction Conditions | Reflux temperature, inert atmosphere (nitrogen or argon), anhydrous environment |
| Yield | Typically high, optimized through reaction control and purification |
This method is favored for its efficiency and selectivity, producing the target compound with high purity when properly controlled. The reaction mechanism involves the formation of a complex between AlCl₃ and the acyl chloride, which then electrophilically acylates the pyridine ring at the 5-position, yielding 2-(2,5-dichlorobenzoyl)-5-methylpyridine.
Industrial Scale Synthesis
In industrial settings, the Friedel-Crafts acylation is scaled up using continuous flow reactors, which enhance safety, control, and yield. Purification techniques such as recrystallization and chromatography are employed to obtain high-purity products. The process parameters are optimized for large-scale production, including temperature control, reaction time, and catalyst recovery.
Alternative Synthetic Routes
While the Friedel-Crafts acylation remains the primary method, alternative routes include:
- Direct acylation using acyl anhydrides : Less common due to reactivity issues.
- Use of acyl fluorides or chlorides with different catalysts : To improve selectivity or yield.
- Pre-functionalization of pyridine derivatives : To introduce the acyl group via nucleophilic substitution or other coupling reactions.
Research Findings and Data
Research indicates that the acylation of pyridine derivatives is sensitive to electronic effects. The presence of electron-withdrawing groups like chlorine atoms on the benzoyl chloride enhances the electrophilicity, facilitating the acylation process. Reaction conditions such as temperature, solvent polarity, and catalyst amount significantly influence yield and purity.
Notes on Reaction Optimization
- Maintaining strictly anhydrous conditions prevents hydrolysis of acyl chlorides.
- Excess pyridine can act as both a reactant and a base to scavenge HCl generated during acylation.
- Post-reaction purification involves recrystallization from suitable solvents like ethanol or ethyl acetate.
Summary of Preparation Data
| Parameter | Typical Range / Conditions | Notes |
|---|---|---|
| Reaction Temperature | 0°C to Reflux (~40°C) | Controlled to prevent side reactions |
| Reaction Time | 2-6 hours | Optimized for maximum yield |
| Catalyst Loading | 1-2 equivalents relative to acyl chloride | Ensures complete acylation |
| Purification | Recrystallization, chromatography | Achieves high purity |
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorobenzoyl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the dichlorobenzoyl group to a benzyl group.
Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoyl pyridines depending on the nucleophile used.
Scientific Research Applications
Agricultural Applications
Herbicide Development
One of the primary applications of 2-(2,5-Dichlorobenzoyl)-5-methylpyridine is in the development of herbicides. It serves as an intermediate in the synthesis of various herbicidal compounds. For instance, derivatives of this compound are utilized in creating effective herbicides that target specific weed species while minimizing damage to crops. The synthesis often involves reactions with other aromatic amines or phenolic compounds to produce active herbicidal agents.
Case Study: Fluazifop-butyl
Fluazifop-butyl, a well-known herbicide used in broad-leaved crops like cotton and soybeans, is synthesized using intermediates derived from this compound. The compound's chlorinated derivatives enhance its efficacy against grass weeds, showcasing its importance in agricultural chemistry .
Pharmaceutical Applications
Synthesis of Bioactive Compounds
In pharmaceuticals, this compound is explored for its potential in synthesizing bioactive compounds. Its structure allows for modifications that can lead to the development of new drugs with specific therapeutic effects.
Example: Anticancer Agents
Research has indicated that derivatives of this compound exhibit cytotoxic properties against certain cancer cell lines. The compound's ability to act as a precursor for more complex molecules makes it valuable in drug discovery and development processes .
Material Science Applications
Polymeric Materials
The compound has also found applications in material science, particularly in the synthesis of polymers with enhanced thermal stability and chemical resistance. By incorporating this compound into polymer matrices, researchers can create materials suitable for high-performance applications.
Case Study: Coatings and Adhesives
Studies have shown that polymers modified with this compound demonstrate improved adhesion properties and resistance to environmental degradation. Such materials are beneficial in coatings for industrial applications where durability is critical .
Chemical Synthesis and Intermediate Use
Synthesis Pathways
The synthesis of this compound typically involves several steps starting from simpler precursors. The chlorination process plays a crucial role in forming the dichlorobenzoyl moiety, which is essential for the compound's reactivity.
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Chlorination | Chlorine gas | Room temperature |
| 2 | Coupling | Aryl amines | Elevated temperature |
| 3 | Purification | Solvent extraction | Varies by method |
This table summarizes the general synthetic pathway for producing this compound and highlights key reagents and conditions used throughout the process.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorobenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. The dichlorobenzoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The methylpyridine ring can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations
Substituent Effects on Reactivity and Stability :
- The dichlorobenzoyl group in this compound enhances electrophilicity and proteasome binding affinity compared to simpler pyridine derivatives like 5-chloro-2-formylpyridine .
- Thiazolo-pyrimidine derivatives (11a, 11b) exhibit higher molecular weights (386–403 g/mol) due to fused heterocyclic systems, which may reduce bioavailability compared to the target compound .
Synthetic Methodologies :
- The target compound is generated via hydrolysis of ixazomib citrate under physiological conditions , whereas analogs like 11a and 11b are synthesized through condensation reactions with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid .
Spectroscopic Signatures :
- The nitrile (CN) group in 11b and 12 is evident in IR spectra (~2,209–2,220 cm⁻¹), a feature absent in the target compound .
- The dichlorobenzoyl group in the target compound likely contributes to distinct ^13^C NMR shifts (e.g., carbonyl carbons ~165–171 ppm), similar to benzylidene carbons in 11a/b .
Thermal Stability :
- Compounds with fused heterocycles (e.g., 12, mp 268–269°C) exhibit higher melting points than the target compound, suggesting greater crystalline stability .
Biological Activity
2-(2,5-Dichlorobenzoyl)-5-methylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is structurally related to various pyridine derivatives, which are known for a wide range of pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H8Cl2N
- Molecular Weight : 253.1 g/mol
This compound features a dichlorobenzoyl moiety attached to a methylpyridine core, which may influence its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed based on studies of related compounds:
- Enzyme Inhibition : It is hypothesized that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes and cancer.
- Receptor Modulation : The compound may act on various receptors, influencing cellular signaling pathways that regulate inflammation and cell proliferation.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially including resistant strains. |
| Antitumor | May inhibit the growth of certain cancer cell lines through apoptosis induction. |
| Anti-inflammatory | Could reduce inflammation by modulating immune responses. |
| Antidiabetic | Potentially affects glucose metabolism by targeting glycogen phosphorylase. |
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial properties of related pyridine derivatives against E. coli and B. cereus. Results indicated significant inhibition of bacterial growth, suggesting that this compound could possess similar properties .
- Antitumor Effects : Research on pyridine derivatives has shown potential antitumor effects through the induction of apoptosis in cancer cells. For instance, a compound structurally similar to this compound demonstrated significant cytotoxicity against various tumor cell lines .
- Anti-inflammatory Mechanism : In vitro studies have suggested that pyridine derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests a potential application for this compound in treating inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Absorption : The compound's lipophilicity suggests good absorption through biological membranes.
- Metabolism : Initial studies indicate potential metabolic pathways involving oxidation and conjugation.
- Excretion : Expected to be eliminated primarily via hepatic pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2,5-Dichlorobenzoyl)-5-methylpyridine?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. A common approach involves reacting 2,5-dichlorobenzoyl chloride (CAS 2905-61-5) with 5-methylpyridine derivatives in anhydrous solvents (e.g., dichloromethane or THF) using coupling agents like DCC (dicyclohexylcarbodiimide). Reaction progress should be monitored via TLC, and purification typically involves column chromatography or recrystallization. The precursor’s high reactivity requires strict moisture control to avoid hydrolysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the benzoyl and pyridine substituents.
- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using reverse-phase C18 columns with UV detection.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, comparing results with theoretical values (e.g., molecular weight data from proteasome inhibitor studies) .
Q. What stability precautions are critical during storage and handling?
- Methodological Answer :
- Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at temperatures below -20°C.
- Avoid prolonged exposure to moisture due to the hydrolytic sensitivity of the benzoyl chloride precursor.
- Conduct stability assays under varying pH (e.g., 4–9) and temperature (25–40°C) to identify degradation thresholds .
Advanced Research Questions
Q. How does the 2,5-dichlorobenzoyl moiety influence biological activity in proteasome inhibition?
- Methodological Answer :
- Enzyme Assays : Measure inhibition of the 20S proteasome’s β5 subunit using fluorogenic substrates (e.g., Suc-LLVY-AMC). Compare IC values with analogs lacking chlorine substituents.
- Structure-Activity Relationship (SAR) Studies : Replace the 2,5-dichloro group with other halogens (e.g., F, Br) or methyl groups to assess steric/electronic effects on binding affinity.
- X-ray Crystallography : Resolve co-crystal structures with the proteasome to map interactions between the dichlorobenzoyl group and catalytic residues .
Q. What strategies can optimize the pharmacokinetic profile of analogs derived from this compound?
- Methodological Answer :
- Metabolic Stability : Test hepatic clearance using human liver microsomes. Introduce electron-withdrawing groups (e.g., CF) on the pyridine ring to reduce oxidative metabolism.
- Permeability : Evaluate Caco-2 cell monolayer permeability to predict oral bioavailability. Modify the methyl group on pyridine to enhance lipophilicity (e.g., ethyl or isopropyl derivatives).
- In Vivo Studies : Use rodent models to assess plasma half-life and tissue distribution of lead analogs .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Verify assay conditions (e.g., buffer composition, enzyme batch variability) across independent labs.
- Degradation Analysis : Use LC-MS to identify hydrolytic or oxidative byproducts that may interfere with activity measurements.
- Computational Modeling : Perform molecular docking to assess if minor structural variations (e.g., tautomerism in pyridine) alter target binding .
Q. What advanced analytical techniques are suitable for detecting degradation products under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and sample at intervals (0, 24, 48 hrs).
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Identify degradation products by matching fragmentation patterns with known pathways (e.g., hydrolysis of the benzoyl group).
- Isotopic Labeling : Use -labeled analogs to trace metabolic pathways in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
